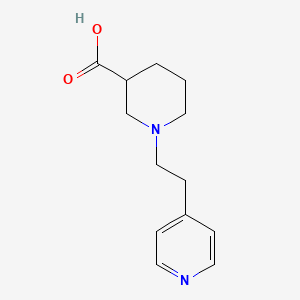

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid

Overview

Description

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid is a compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which includes both a piperidine ring and a pyridine moiety. These structural features make it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

One common synthetic route involves the reaction of piperidine-3-carboxylic acid with 2-bromoethylpyridine under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Formation of the Piperidine Core

Hydrogenation of Pyridine Derivatives

Piperidine rings are often synthesized via hydrogenation of pyridine carboxylic acids. For example, 4-pyridine carboxylic acid can be hydrogenated using palladium charcoal (Pd/C) under high pressure (4–5 MPa) and temperature (90–100°C) to yield 4-piperidinecarboxylic acid . While this method directly produces a piperidine-carboxylic acid, the target compound requires an ethyl linkage to a pyridine ring.

Coupling Reactions

Ethyl groups can be introduced via alkylation or coupling reactions. For instance, the reaction of ethyl isonicotinate with 4-chloropyridinium chloride under basic conditions (triethylamine in ethanol/water) at 150°C for 96 hours yields 1-(pyridin-4-yl)piperidine-4-carboxylic acid . Adapting this approach, substituting the chlorine in 4-chloropyridinium chloride with an ethyl group could form the desired ethyl linkage.

Functional Group Transformations

Decarboxylation

Pyridylacetic acid derivatives undergo decarboxylative Michael additions under Brønsted base catalysis . While not directly applicable, decarboxylation mechanisms could be relevant if the carboxylic acid group is introduced post-coupling.

Ester Hydrolysis

Ester intermediates (e.g., ethyl esters) are often hydrolyzed to carboxylic acids using acidic or basic conditions. For example, in the synthesis of 4-piperidinecarboxylic acid, ester intermediates are hydrolyzed under reflux with 6N HCl . Similarly, an ethyl ester precursor of the target compound could undergo hydrolysis to yield the final carboxylic acid.

Piperidine Ring Formation

Mechanism

Hydrogenation of pyridine derivatives involves catalytic hydrogenation, where hydrogen atoms are added across the π-bonds of the pyridine ring to form a saturated piperidine ring. The use of palladium charcoal (Pd/C) as a catalyst under high pressure ensures efficient hydrogenation with minimal side reactions .

Ethyl-Pyridine Coupling

Mechanism

Coupling reactions, such as nucleophilic substitution or alkylation, could introduce the ethyl linkage. For example, if a chloropyridine derivative is used, substitution with an ethylamine or ethylating agent under basic conditions may form the ethyl-pyridine moiety. Alternatively, cross-coupling reactions (e.g., Suzuki) might be employed if boronic acid derivatives are available.

Amide Formation

Mechanism

The carboxylic acid group can undergo amide formation via reaction with amines. For example, in kinase inhibitor studies, piperidine-4-carboxylic acid derivatives are converted to carboxamides by reacting with amines under basic conditions . A similar approach could be applied to the target compound.

Ester to Carboxylic Acid

Mechanism

Ester hydrolysis typically occurs under acidic (e.g., HCl in ethanol) or basic conditions (e.g., NaOH in methanol). For instance, the hydrolysis of ethyl 4-piperidinecarboxylate to 4-piperidinecarboxylic acid involves reflux with 6N HCl .

Table 2: Functional Group Transformations

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Hydrolysis of ester | 6N HCl, ethanol, reflux | Acidic hydrolysis | Carboxylic acid | |

| Amide formation | Amine, Et₃N, DMF/DMSO | 80–110°C, 90 min–48 h | Carboxamide |

Research Findings and Challenges

Synthesis Challenges

-

Regioselectivity : The position of the carboxylic acid (3 vs. 4) affects synthesis routes. For example, 4-piperidinecarboxylic acid is synthesized via hydrogenation of 4-pyridine carboxylic acid , while 3-position analogs may require alternative methods.

-

Stability : Piperidine derivatives with carboxylic acid groups may undergo decarboxylation under basic conditions, as observed in pyridylacetic acid systems .

Biological Relevance

Piperidine derivatives are explored in cancer therapy due to their ability to modulate kinase activity . For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show potent PKB inhibition . While the target compound’s biological activity is unreported, analogous structures suggest potential applications.

Scientific Research Applications

Medicinal Chemistry

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid is primarily explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders. The compound's ability to cross the blood-brain barrier is particularly significant for CNS-targeted therapies.

Case Study: Neuropharmacology

Research indicates that derivatives of piperidine compounds exhibit activity as neuroprotective agents. In vitro studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in the treatment of conditions such as depression and schizophrenia.

Biochemical Research

The compound is also utilized in biochemical assays and proteomics research. It serves as a biochemical probe to study protein interactions and enzyme activities.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown promise in modulating the activity of certain enzymes involved in metabolic pathways. For instance, its role as an inhibitor of specific kinases has been documented, providing insights into its potential use in cancer research where kinase activity is often dysregulated.

Forensic Science

Due to its chemical properties, this compound can be used in forensic applications, particularly in toxicology. It can serve as a marker for certain substances in biological samples.

Case Study: Toxicological Screening

In forensic toxicology, this compound has been evaluated for its presence in biological matrices following exposure to various drugs. Its detection can aid in understanding drug interactions and potential overdose scenarios.

Pharmaceutical Development

Pharmaceutical companies are exploring this compound for its potential as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties.

Case Study: Drug Formulation

Research has indicated that formulations containing this compound exhibit enhanced bioavailability and stability compared to other compounds within the same class. This makes it a candidate for further development in oral drug formulations.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the pyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Piperidine derivatives: These include compounds like piperine and piperidine-4-carboxylic acid, which share the piperidine ring but differ in their substituents and overall structure.

Pyridine derivatives: Compounds like 2-pyridylethylamine and 4-pyridylacetic acid, which contain the pyridine moiety but have different functional groups attached.

The uniqueness of this compound lies in its combination of both piperidine and pyridine rings, providing a versatile scaffold for various applications in research and industry.

Biological Activity

1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a carboxylic acid group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing pyridine rings exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is multifaceted. It primarily interacts with biological targets such as enzymes and receptors. The piperidine moiety facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target sites .

Interaction with Receptors

Recent studies have highlighted the compound's potential as a dual ligand for histamine H3 and sigma-1 receptors. These receptors are implicated in various neurological disorders and pain pathways. The compound showed promising results in receptor binding assays, indicating its potential for developing new analgesics .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Pain Management : A study evaluated the analgesic properties in rodent models, demonstrating that the compound significantly reduced pain responses compared to controls .

- Cancer Treatment : In vivo experiments using xenograft models of cancer showed that treatment with this compound resulted in reduced tumor size and improved survival rates in mice .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | Pyridine at position 3 | Moderate antimicrobial activity |

| 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid | Pyridine at position 4 | Enhanced anticancer properties |

| 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid | Pyridine at position 2 | Similar antimicrobial properties |

Properties

IUPAC Name |

1-(2-pyridin-4-ylethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)12-2-1-8-15(10-12)9-5-11-3-6-14-7-4-11/h3-4,6-7,12H,1-2,5,8-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMPJQJKJXDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.